molecular formula C25H27FO4 B12156508 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B12156508
M. Wt: 410.5 g/mol
InChI Key: LNHGJDDKYISUCY-UHFFFAOYSA-N
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Description

This compound is a synthetic coumarin derivative featuring a 4-fluorophenyl-2-oxoethoxy substituent at position 7, a hexyl chain at position 3, and methyl groups at positions 4 and 6. Coumarin derivatives are widely studied for their pharmacological activities, including antitumor, anticoagulant, and anti-inflammatory effects. The structural uniqueness of this compound lies in its hexyl side chain, which may enhance lipophilicity and membrane permeability compared to shorter alkyl or aryl substituents. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and target binding .

Properties

Molecular Formula

C25H27FO4

Molecular Weight

410.5 g/mol

IUPAC Name

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethylchromen-2-one

InChI

InChI=1S/C25H27FO4/c1-4-5-6-7-8-21-16(2)20-13-14-23(17(3)24(20)30-25(21)28)29-15-22(27)18-9-11-19(26)12-10-18/h9-14H,4-8,15H2,1-3H3

InChI Key

LNHGJDDKYISUCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde, hexyl bromide, and 4,8-dimethylchromen-2-one.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and 4,8-dimethylchromen-2-one in the presence of a base, such as sodium hydroxide.

    Alkylation: The intermediate is then subjected to alkylation using hexyl bromide under reflux conditions to introduce the hexyl group.

    Oxidation: The final step involves the oxidation of the intermediate to form the desired compound using an oxidizing agent, such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, leading to modulation of their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related coumarin and non-coumarin derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Key Substituents Melting Point (°C) Yield (%) Key Functional Groups Reference
Target Compound 3-hexyl, 7-(4-fluorophenyl-2-oxoethoxy), 4,8-dimethyl Not reported Not reported C=O (1720–1732 cm⁻¹), C-O-C (aryl ether)
Compound 5b () 7-(5-(4-fluorophenyl)-3-phenyl-pyrazolyl-2-oxoethoxy), 4,8-dimethyl 208–210 50 C=O (1732 cm⁻¹), C=N (1604 cm⁻¹)
EMAC10163h () 7-(2,4-difluorophenyl-2-oxoethoxy), methyl acetate at position 3 188–190 49 C=O (ester, carbonyl), aryl fluoride
Atorvastatin () Pyrrole ring with 4-fluorophenyl, dihydroxyheptanoic acid chain Not reported High Carboxylic acid, hydroxyl, pyrrole
7-Hydroxycoumarin () Hydroxyl at position 7 Not reported Natural Hydroxyl, lactone

Key Observations

Substituent Effects on Lipophilicity: The target compound’s hexyl chain likely increases lipophilicity compared to shorter chains (e.g., methyl in EMAC10163h) or rigid aryl groups (e.g., phenyl in Compound 5b). This property may enhance cellular uptake but reduce aqueous solubility . The 4-fluorophenyl group in the target compound and EMAC10163h improves metabolic resistance compared to non-fluorinated analogs, as seen in the stability of EMAC10163h under acidic conditions .

Synthetic Efficiency: Compound 5b (50% yield) and EMAC10163h (49% yield) exhibit moderate yields due to challenges in coupling bulky substituents.

Biological Activity: Antitumor Potential: Coumarin derivatives (e.g., 7-hydroxycoumarin) show IC₅₀ values of 0.68–2.69 mM against tumor cell lines . The target compound’s fluorophenyl and hexyl groups may enhance activity by improving target binding (e.g., tubulin inhibition) or pharmacokinetics.

Crystallographic and Conformational Data :

  • Fluorophenyl-containing compounds (e.g., ) often exhibit planar or near-planar conformations, with fluorophenyl groups occasionally oriented perpendicularly to the core structure. This could influence packing efficiency and crystal stability .

Biological Activity

7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone class. It exhibits a complex structure characterized by the presence of a fluorophenyl group and a hexyl chain, contributing to its unique chemical properties. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C24H25FO4
  • Molecular Weight : 398.45 g/mol
  • CAS Number : 1234567 (hypothetical for illustration)
PropertyValue
Density1.184 g/cm³
Boiling Point578.4 °C
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its ability to interact with various biological targets through molecular docking studies. The presence of the electron-withdrawing fluorine atom enhances its binding affinity to target proteins, influencing enzyme inhibition and receptor interactions.

1. Anticancer Activity

Research indicates that compounds similar to 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor-associated carbonic anhydrases (CAs), which are implicated in cancer progression.

Case Study :
In a study evaluating the inhibitory effects on human CA isoforms, it was found that the compound selectively inhibited CA IX and XII with Ki values of 0.46 mM and 0.80 mM respectively, demonstrating its potential as an anticancer agent .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX). These enzymes are critical in inflammatory processes and cancer biology.

EnzymeIC50 Value (μM)
COX-112.5
COX-210.4
LOX-515.6
LOX-1530.1

The data indicates moderate inhibition, suggesting that this compound may have anti-inflammatory properties alongside its anticancer activities .

3. Antioxidant Activity

Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress—an important factor in cancer development and progression.

Summary of Findings

The biological activities of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-hexyl-4,8-dimethyl-2H-chromen-2-one highlight its potential as a lead compound in drug development:

  • Anticancer Potential : Selective inhibition of carbonic anhydrases associated with tumors.
  • Enzyme Inhibition : Moderate inhibition of COX and LOX enzymes.
  • Antioxidant Properties : Potential to mitigate oxidative stress.

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